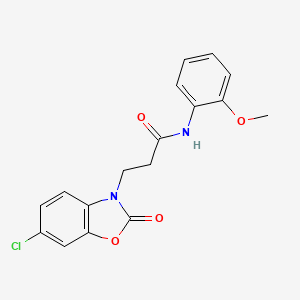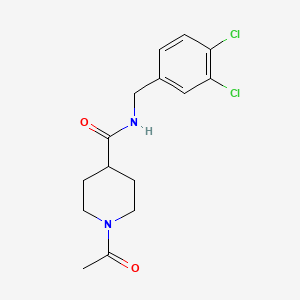
4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as S 3226, is a sulfonamide drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in various epithelial tissues.
Mécanisme D'action
S 3226 exerts its pharmacological effects by selectively inhibiting ENaC, which is a transmembrane protein that regulates sodium transport in various epithelial tissues. ENaC is composed of three subunits (α, β, and γ) that form a channel for the selective transport of sodium ions across the cell membrane. S 3226 binds to the extracellular domain of the α-subunit of ENaC and inhibits its activity, thereby reducing sodium reabsorption and promoting sodium excretion.
Biochemical and Physiological Effects:
S 3226 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of lung function, and reduction of fluid accumulation in the lungs. These effects are mediated by the inhibition of ENaC-mediated sodium transport in various epithelial tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of S 3226 is its high selectivity for ENaC, which allows for the specific inhibition of sodium transport in epithelial tissues. This selectivity reduces the risk of off-target effects and makes S 3226 a valuable tool for studying the physiological and pathological roles of ENaC. However, one of the limitations of S 3226 is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of S 3226. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of S 3226 in other medical conditions, such as heart failure and renal disease. Additionally, the development of novel ENaC inhibitors based on the structure of S 3226 could lead to the discovery of more potent and selective compounds for the treatment of various epithelial disorders.
Méthodes De Synthèse
The synthesis of S 3226 involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
S 3226 has been extensively studied for its potential therapeutic applications in various medical conditions, including hypertension, cystic fibrosis, and pulmonary edema. In hypertension, S 3226 has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In cystic fibrosis, S 3226 has been shown to improve lung function by reducing the viscosity of mucus and facilitating its clearance. In pulmonary edema, S 3226 has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC-mediated sodium transport.
Propriétés
IUPAC Name |
4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-5-10(18(13,16)17)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDDTYGIUIGOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)

![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)
